S-Propyl thioacetate chemical properties and structure
S-Propyl thioacetate chemical properties and structure
An In-depth Technical Guide to S-Propyl Thioacetate: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract
S-Propyl thioacetate (CAS No. 2307-10-0) is a versatile thioester compound that serves as a crucial intermediate in organic synthesis and as a stable precursor for the introduction of thiol functionalities.[1][2] Its unique chemical properties, stemming from the reactive thioester linkage, make it a valuable tool for researchers in materials science, agrochemicals, and particularly in drug development where the controlled release of thiols is often required.[1] This guide provides a comprehensive overview of the chemical and physical properties of S-Propyl thioacetate, detailed protocols for its synthesis and deprotection, an analysis of its spectroscopic signatures, and an exploration of its key applications.
Core Chemical and Physical Properties
S-Propyl thioacetate, also known by its IUPAC name S-propyl ethanethioate, is a colorless to pale yellow liquid.[1][3] It is characterized by a strong, sulfurous odor reminiscent of onion or garlic.[1][4] The compound's physical and chemical characteristics are dictated by the interplay between the acetyl group and the propyl-sulfur linkage. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2307-10-0 | [3][5][6][7] |
| Molecular Formula | C₅H₁₀OS | [3][5][6][7] |
| Molecular Weight | 118.20 g/mol | [5][7][8] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Odor | Strong, sulfurous, onion/garlic-like | [1][4] |
| Boiling Point | 137-147 °C | [1][5][6][7] |
| Density | ~0.97 g/cm³ | [1][5][6] |
| Refractive Index (n20/D) | ~1.460 | [5][6][7] |
| Flash Point | 36 °C | [6] |
| Solubility | Soluble in organic solvents (e.g., ethanol); sparingly soluble in water.[1][3] | [1][3] |
| InChI | InChI=1S/C5H10OS/c1-3-4-7-5(2)6/h3-4H2,1-2H3 | [3][5][6][8] |
| SMILES | CCCSC(=O)C | [3][5][8][9] |
Molecular Structure and Conformation
The structure of S-Propyl thioacetate features a central thioester functional group (R-S-C(=O)-R'). This group is the primary site of chemical reactivity. The propyl group is attached to the sulfur atom, while the acetyl group is bonded to the carbonyl carbon.
Caption: 2D structure of S-Propyl thioacetate (S-propyl ethanethioate).
Synthesis and Experimental Protocols
The synthesis of thioesters like S-Propyl thioacetate is typically straightforward and high-yielding. Two primary, reliable methods are discussed below, chosen for their efficiency and common use in laboratory settings.
Method 1: S-Alkylation via Nucleophilic Substitution
This is the most common and robust method, proceeding via an S N 2 mechanism.[10] The thioacetate anion, a potent sulfur nucleophile, displaces a halide from a suitable propyl precursor.
Reaction: CH₃COSK + CH₃CH₂CH₂-X → CH₃COSCH₂CH₂CH₃ + KX (where X = Br, I)
Rationale: This method is favored due to the high nucleophilicity of the thioacetate salt and the commercial availability of both potassium thioacetate and 1-halopropanes. The reaction is typically fast and clean. Dimethylformamide (DMF) is an excellent solvent choice as its polar aprotic nature effectively solvates the potassium cation without interfering with the nucleophile, thus accelerating the S N 2 reaction.
Caption: Workflow for the synthesis of S-Propyl thioacetate via S-Alkylation.
Step-by-Step Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve potassium thioacetate (1.2 equivalents) in anhydrous DMF (10 volumes).
-
To the stirring solution, add 1-bromopropane (1.0 equivalent) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[10]
-
Upon completion, pour the reaction mixture into a separatory funnel containing brine solution.[10]
-
Extract the aqueous layer with a non-polar solvent like hexanes or diethyl ether (3 times).[10]
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude S-Propyl thioacetate.
-
If necessary, purify the product by flash column chromatography on silica gel.
Method 2: Thiol Acylation
An alternative route involves the acylation of a thiol with an acid chloride. This reaction is also highly efficient.[11]
Reaction: CH₃COCl + HSCH₂CH₂CH₃ → CH₃COSCH₂CH₂CH₃ + HCl
Rationale: This method is effective due to the high reactivity of acetyl chloride.[11] A weak base like pyridine or triethylamine is typically added to act as a nucleophilic catalyst and to neutralize the HCl byproduct, driving the reaction to completion.
Chemical Reactivity: The Thioester as a Protected Thiol
The primary utility of S-Propyl thioacetate in advanced synthesis lies in its function as a stable, isolable precursor to the more reactive propane-1-thiol.[10] Thiols are prone to oxidation, forming disulfides, which can be an undesirable side reaction. The thioacetate group "protects" the thiol, which can then be liberated, or "deprotected," immediately before its intended use.
The key reaction is the hydrolysis of the thioester bond, which can be achieved under basic or acidic conditions.[12][13]
Caption: Base-catalyzed hydrolysis (deprotection) of S-Propyl thioacetate.
Protocol: Thioacetate Deprotection This protocol describes the liberation of propane-1-thiol from S-Propyl thioacetate.[13]
-
Dissolve S-Propyl thioacetate (1.0 equivalent) in ethanol in a round-bottom flask under an inert atmosphere.
-
Add an aqueous solution of sodium hydroxide (NaOH, 2.0 equivalents) dropwise to the stirring solution.[13]
-
Heat the reaction mixture to reflux for 1-2 hours to ensure complete hydrolysis.
-
Cool the mixture to room temperature.
-
Carefully neutralize the mixture by adding a degassed acid solution (e.g., 2 M HCl) until the pH is neutral.[13]
-
Transfer the mixture to a separatory funnel and extract the product (propane-1-thiol) into an organic solvent like diethyl ether.
-
Wash the organic layer with degassed water, dry over sodium sulfate, and concentrate carefully to yield the free thiol. The resulting thiol should be used immediately or stored under an inert atmosphere to prevent oxidation.[13]
Spectroscopic Analysis
The structure of S-Propyl thioacetate can be unequivocally confirmed using standard spectroscopic techniques. The expected spectral data are as follows:
-
¹H NMR Spectroscopy :
-
~2.3 ppm (singlet, 3H) : Corresponds to the methyl protons of the acetyl group (CH₃-C=O).
-
~2.8 ppm (triplet, 2H) : Corresponds to the methylene protons adjacent to the sulfur atom (-S-CH₂-).
-
~1.6 ppm (sextet, 2H) : Corresponds to the central methylene protons of the propyl group (-CH₂-CH₂-CH₃).
-
~0.9 ppm (triplet, 3H) : Corresponds to the terminal methyl protons of the propyl group (-CH₂-CH₃).
-
-
¹³C NMR Spectroscopy :
-
~195 ppm : Carbonyl carbon (C=O) of the thioester.
-
~30-40 ppm : Carbons of the propyl group and the acetyl methyl group.
-
-
Infrared (IR) Spectroscopy :
-
~1690 cm⁻¹ : A strong, sharp absorption band characteristic of the C=O stretch in a thioester. This is a key diagnostic peak.
-
~2870-2960 cm⁻¹ : C-H stretching vibrations of the alkyl groups.
-
-
Mass Spectrometry (EI-MS) :
-
Molecular Ion (M⁺) : A peak at m/z = 118, corresponding to the molecular weight of the compound.[8][9]
-
Key Fragments : A prominent base peak is often observed at m/z = 43 , corresponding to the acetyl cation [CH₃CO]⁺.[8] Other fragments may arise from the loss of the propyl group or cleavage along the alkyl chain.
-
Applications in Drug Development and Research
The unique properties of S-Propyl thioacetate make it a valuable molecule for scientists and researchers.
-
Thiol Prodrugs : In drug development, a free thiol group (-SH) in a drug molecule can be crucial for its biological activity (e.g., as an enzyme inhibitor or antioxidant). However, this group can also lead to instability or poor bioavailability. By masking the thiol as a thioacetate, a more stable prodrug can be created. The thioacetate is later hydrolyzed in vivo by cellular esterases to release the active thiolated drug at the target site.
Caption: Use of thioacetate as a protecting group in a prodrug strategy.
-
Organic Synthesis Intermediate : It serves as a building block for creating more complex organosulfur compounds.[1][3] The thioester can participate in various reactions, including acylations and alkylations.[1]
-
Flavor and Fragrance Industry : S-Propyl thioacetate is used as a flavoring agent in the food industry to impart savory, onion-like notes.[3][4][8]
Safety and Handling
S-Propyl thioacetate is a flammable liquid and vapor.[6][8][14] It may cause skin, eye, and respiratory irritation.[3][8] Proper handling procedures are essential.
-
Personal Protective Equipment (PPE) : Wear safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.[15]
-
Handling : Keep away from heat, sparks, and open flames.[14][15][16] Use non-sparking tools and take precautionary measures against static discharge.[14][17]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][14][15]
Conclusion
S-Propyl thioacetate is a compound of significant utility, bridging the gap between basic chemical synthesis and advanced applications in fields like drug development. Its value as a stable and easily deprotected source of the propanethiol moiety cannot be overstated. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to effectively leverage this versatile molecule in their scientific endeavors.
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